molecular formula C9H11Cl2N B3270378 [2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine CAS No. 52516-06-0

[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine

Cat. No.: B3270378
CAS No.: 52516-06-0
M. Wt: 204.09 g/mol
InChI Key: HFVRPDJQMMPXJJ-UHFFFAOYSA-N
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Description

[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to an ethyl chain, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are employed.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    [2-(3,4-Dichloro-phenyl)-ethyl]-amine: Lacks the methyl group, which may affect its reactivity and biological activity.

    [2-(3,4-Dichloro-phenyl)-methyl]-amine: Has a different alkyl chain length, influencing its chemical properties.

    [2-(3,4-Dichloro-phenyl)-ethyl]-ethyl-amine: Contains an additional ethyl group, altering its steric and electronic characteristics.

Uniqueness

[2-(3,4-Dichloro-phenyl)-ethyl]-methyl-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the dichlorophenyl group and the ethyl-methylamine moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVRPDJQMMPXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A portion (1 g, 5.23 mmol) of the 3,4-dichlorophenethyl alcohol produced in (1) above was dissolved in pyridine (10 ml) and methanesulfonyl chloride (0.61 ml, 7.85 mmol) was slowly added dropwise, followed by stirring at room temperature for 1 h and pouring into water. The mixture was subjected to extraction with ethyl acetate and concentrated under vacuum; the residue was dissolved in 50 ml of a solution of 40% methylamine in methanol and the solution was stirred overnight at room temperature, followed by concentration under vacuum. The residue was subjected to column chromatography using a 9:1 solvent system of chloroform and methanol as an eluent to yield the end compound 3,4-dichlorophenethyl-N-methylamine (0.76 g).
Quantity
1 g
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reactant
Reaction Step One
[Compound]
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( 1 )
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0 (± 1) mol
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reactant
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0.61 mL
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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